甲基2-(2-氯吡啶-4-基)乙酸酯

描述

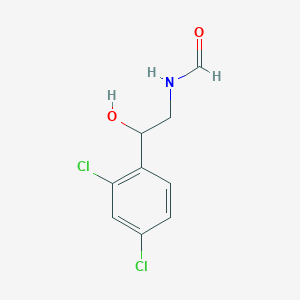

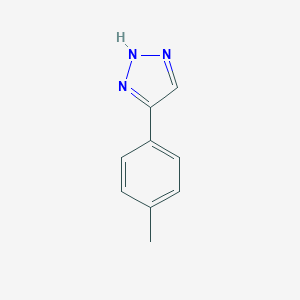

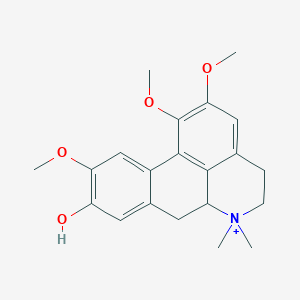

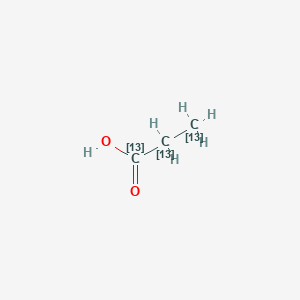

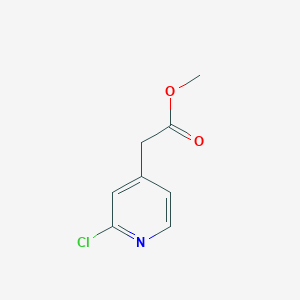

Methyl 2-(2-chloropyridin-4-yl)acetate is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and electronic properties. The compound itself is characterized by the presence of a pyridine ring, which is a heterocyclic aromatic ring with nitrogen as a heteroatom, and a chloro substituent that influences its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide leads to the formation of a 1,2,4-triazole-3-thione derivative, which can be further reacted with chloroacetic acid and methyl alcohol to obtain related ester compounds . Although the specific synthesis of Methyl 2-(2-chloropyridin-4-yl)acetate is not detailed in the provided papers, the methodologies described can be adapted to synthesize a wide range of pyridine-based esters, including the target compound.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often investigated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice and the geometry of the molecule. For example, the crystal structure of a related compound, (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, revealed intermolecular interactions that lead to the formation of a dimer, which is further connected to form a four-molecule crystal packing . These structural insights are crucial for understanding the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions, which can be utilized to further modify the compound or to synthesize new derivatives. For example, the synthesis of pyrrole derivatives from ethyl 2-chloroacetoacetate and its isomers involves the use of triethylamine and cyanoacetamide, followed by acid-catalyzed dehydration conditions . Similarly, the radical-mediated nitrile translocation is a key step in transforming aziridines to methyl cis-(1-arylmethyl-4-phenylpiperidin-2-yl)acetates, which involves the formation and cleavage of intermediate bicyclic iminyl radicals . These reactions highlight the versatility of pyridine derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of substituents such as chloro groups and ester functionalities can affect the compound's boiling point, solubility, stability, and reactivity. The crystal structure analysis often reveals the presence of hydrogen bonding and other non-covalent interactions, which can impact the compound's melting point and solubility in various solvents . Additionally, the electronic properties of the pyridine ring, such as its ability to act as an electron donor or acceptor, play a significant role in the compound's chemical behavior.

科学研究应用

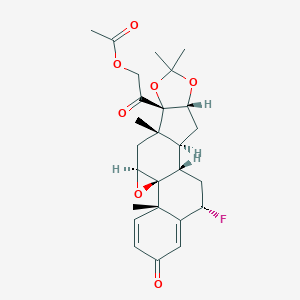

抗血小板药物的合成

甲基2-(2-氯吡啶-4-基)乙酸酯在抗血小板和抗血栓药物的合成中具有重要意义,如其在(S)-氯吡格雷的合成中的应用,后者是一种噻吩吡啶类药物。这种药物在市场上以Plavix和Iscover等名称销售,展示出强大的抗凝聚特性,由于其高需求,已成为大量合成方法开发的焦点。Saeed等人(2017)的综述详细阐述了(S)-氯吡格雷的各种合成方法,突出了每种方法的优缺点,以协助科学界推进这种关键药物的合成策略(Saeed et al., 2017)。

甲烷生成途径分析

在环境科学领域,该化合物的甲基基团在甲烷生成途径的定量中起着关键作用。Conrad(2005)关于使用稳定碳同位素标记的综述揭示了乙酸(甲基基团)和H2/CO2对CH4生成的差异贡献。这项研究通过在各种条件下检查同位素分馏因子,为我们理解微生物甲烷生成及其环境影响提供了见解(Conrad, 2005)。

农药行业废水处理

甲基2-(2-氯吡啶-4-基)乙酸酯的甲酯组分在农药生产行业废水处理中具有相关性。Goodwin等人(2018)探讨了农药行业废水的处理选项,强调了有毒污染物带来的挑战。该研究表明,生物过程和颗粒活性炭处理,可能涉及甲酯衍生物以降解污染物,为从废水中去除有害化合物提供了可行解决方案,突显了该化学物质在环境修复工作中的潜力(Goodwin et al., 2018)。

生物聚合物改性

将木聚糖(半纤维素)与甲基2-(2-氯吡啶-4-基)乙酸酯等衍生物进行改性,可形成具有独特性能的生物聚合物醚和酯。Petzold-Welcke等人(2014)描述了木聚糖的化学改性成新型醚和酯,为药物传递和作为抗微生物剂的潜在应用提供了可能。这项研究强调了甲酯衍生物在生产具有定制性能的生物聚合物方面的实用性,适用于各种工业应用(Petzold-Welcke et al., 2014)。

安全和危害

“Methyl 2-(2-chloropyridin-4-yl)acetate” is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

methyl 2-(2-chloropyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)5-6-2-3-10-7(9)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZVZTKKGCCTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646813 | |

| Record name | Methyl (2-chloropyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-chloropyridin-4-yl)acetate | |

CAS RN |

884600-82-2 | |

| Record name | Methyl (2-chloropyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。